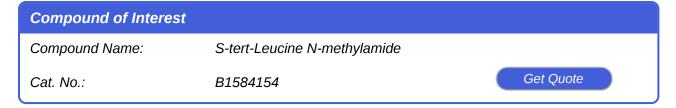


A Technical Guide to the Spectroscopic Analysis of S-tert-Leucine N-methylamide

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic data for **S-tert-Leucine N-methylamide**, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). While experimental data for this specific compound is not readily available in public databases, this document outlines the theoretically derived data and expected spectral characteristics based on its chemical structure and data from analogous compounds. Furthermore, it details generalized experimental protocols for obtaining such spectra.

Compound Information

IUPAC Name: (2S)-2-amino-N,3,3-trimethylbutanamide[1]

Molecular Formula: C₇H₁₆N₂O[1]

Molecular Weight: 144.21 g/mol [1]

CAS Number: 89226-12-0[2][3]

Mass Spectrometry

Mass spectrometry is a fundamental technique for determining the molecular weight and elemental composition of a compound. For **S-tert-Leucine N-methylamide**, high-resolution mass spectrometry (HRMS) is expected to provide a highly accurate mass measurement.



Data Presentation

Parameter	Value	Reference
Molecular Formula	C7H16N2O	[1]
Monoisotopic Mass	144.126263138 Da	[1]
Expected Ion (ESI+)	[M+H] ⁺	
Expected m/z (ESI+)	145.1335	

Experimental Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS)

A common method for the analysis of small, polar molecules like amino acid amides is Electrospray Ionization-Mass Spectrometry (ESI-MS).[4]

- Sample Preparation: Dissolve the sample in a suitable volatile organic solvent, such as methanol or acetonitrile, to a concentration of approximately 10 micrograms per mL.[5] If necessary, dilute the sample further to avoid detector saturation. Acidification with a small amount of formic acid can aid in protonation for positive ion mode analysis.[5]
- Instrumentation: Utilize a high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument.
- Calibration: Calibrate the instrument using an external standard with known masses across
 the desired mass range to ensure high mass accuracy. For enhanced accuracy, an internal
 calibrant or "lock mass" can be used.[6]
- Data Acquisition: Infuse the sample solution into the ESI source. Acquire the mass spectrum in positive ion mode to observe the protonated molecule [M+H]+. The data is collected over a relevant mass-to-charge (m/z) range.
- Data Analysis: Process the acquired spectrum to identify the peak corresponding to the protonated S-tert-Leucine N-methylamide and determine its accurate mass.

Nuclear Magnetic Resonance (NMR) Spectroscopy



NMR spectroscopy is a powerful tool for elucidating the detailed molecular structure of a compound by providing information about the chemical environment of individual atoms. For **S-tert-Leucine N-methylamide**, ¹H and ¹³C NMR are crucial.

Data Presentation: Expected Chemical Shifts

The following tables outline the expected chemical shifts (δ) in ppm for **S-tert-Leucine N-methylamide**. These are estimations based on the analysis of similar structures, as direct experimental data is not available.

¹H NMR (Proton NMR)

Protons	Expected Chemical Shift (ppm)	Multiplicity	Integration
tert-Butyl (9H)	~0.9 - 1.1	singlet	9Н
α-CH (1H)	~3.0 - 3.3	singlet	1H
N-CH₃ (3H)	~2.6 - 2.8	doublet	3H
Amide NH (1H)	~7.5 - 8.5	quartet	1H
Amine NH ₂ (2H)	~1.5 - 3.0 (broad)	singlet (broad)	2H

¹³C NMR (Carbon NMR)

Carbon	Expected Chemical Shift (ppm)	
tert-Butyl (CH₃)₃	~27	
tert-Butyl C	~34	
α-C	~65	
N-CH₃	~26	
Carbonyl C=O	~175	

Experimental Protocol: 1H and 13C NMR



- Sample Preparation: Dissolve 5-10 mg of the solid **S-tert-Leucine N-methylamide** in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O). The choice of solvent can affect the chemical shifts, particularly of exchangeable protons like those in amine and amide groups.
- Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.
- Data Acquisition:
 - For ¹H NMR, acquire the spectrum using a standard pulse sequence. The number of scans can be adjusted to achieve an adequate signal-to-noise ratio.
 - For ¹³C NMR, use a proton-decoupled pulse sequence to obtain singlets for each unique carbon atom. A larger number of scans is typically required due to the lower natural abundance of ¹³C.
- Data Processing: Process the raw data (Free Induction Decay FID) by applying a Fourier transform. Phase and baseline correct the resulting spectrum. For ¹H NMR, integrate the signals to determine the relative number of protons.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Data Presentation: Expected Absorption Bands



Functional Group	Expected Wavenumber (cm ⁻¹)	Intensity
N-H Stretch (Amine)	3300 - 3500	Medium, broad
N-H Stretch (Amide)	3250 - 3400	Medium
C-H Stretch (Alkyl)	2850 - 3000	Strong
C=O Stretch (Amide I)	1630 - 1680	Strong
N-H Bend (Amide II)	1510 - 1570	Medium
C-N Stretch	1000 - 1250	Medium

Experimental Protocol: Fourier Transform Infrared (FT-IR) Spectroscopy

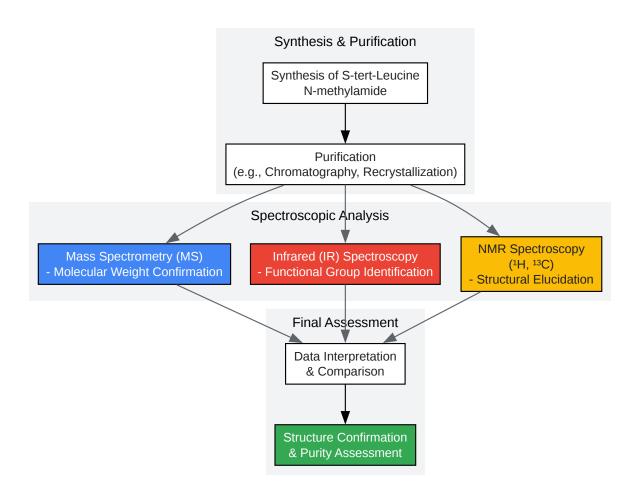
For a solid sample like **S-tert-Leucine N-methylamide**, the Attenuated Total Reflectance (ATR) or thin solid film method is commonly used.[7][8]

- Sample Preparation (ATR):
 - Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol or ethanol) and allowing it to dry.[8]
 - Place a small amount of the solid sample directly onto the ATR crystal, ensuring complete coverage.[8]
 - Apply pressure using the instrument's clamp to ensure good contact between the sample and the crystal.[8]
- Background Spectrum: Collect a background spectrum of the empty, clean ATR setup. This
 will be automatically subtracted from the sample spectrum.[8]
- Data Acquisition: Collect the sample spectrum. The instrument will scan a range of infrared frequencies (typically 4000 to 400 cm⁻¹) and record the absorbance.[8]
- Data Analysis: Analyze the resulting spectrum to identify the characteristic absorption bands corresponding to the functional groups in the molecule.



Logical Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic characterization of a synthesized compound like **S-tert-Leucine N-methylamide**.



Click to download full resolution via product page

Caption: Workflow for Synthesis and Spectroscopic Characterization.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



References

- 1. (2S)-2-Amino-N,3,3-trimethylbutanamide | C7H16N2O | CID 445856 PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. S-tert-Leucine N-methylamide MedChem Express [bioscience.co.uk]
- 4. Mass Spectrometry Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 5. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 6. rsc.org [rsc.org]
- 7. orgchemboulder.com [orgchemboulder.com]
- 8. egikunoo.wordpress.com [egikunoo.wordpress.com]
- To cite this document: BenchChem. [A Technical Guide to the Spectroscopic Analysis of Stert-Leucine N-methylamide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1584154#spectroscopic-data-of-s-tert-leucine-n-methylamide-nmr-ir-mass-spec]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com